1-Hexadecanoylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanoylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . This compound is characterized by a long hexadecanoyl chain attached to the piperidine ring, which imparts unique properties to the molecule.
Preparation Methods
The synthesis of 1-Hexadecanoylpiperidine-4-carboxylic acid can be achieved through several methods:
-
Synthetic Routes
Hydrogenation: Substituted pyridines can be converted into piperidines using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine.
Cyclization and Reduction: Phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst.
-
Industrial Production Methods
Chemical Reactions Analysis
1-Hexadecanoylpiperidine-4-carboxylic acid undergoes several types of chemical reactions:
Scientific Research Applications
1-Hexadecanoylpiperidine-4-carboxylic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexadecanoylpiperidine-4-carboxylic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Hexadecanoylpiperidine-4-carboxylic acid can be compared with other similar compounds:
-
Similar Compounds
Isonipecotic Acid: A piperidine derivative with a carboxylic acid moiety in the iso position.
1H-Indazole-4-carboxylic Acid: A compound used in the synthesis of coordination polymers with magnetic and luminescent properties.
Lamellarin Derivatives: Compounds with similar structural features used in anticancer research.
-
Uniqueness: : The long hexadecanoyl chain attached to the piperidine ring in this compound imparts unique properties, making it distinct from other piperidine derivatives.
Properties
CAS No. |
111333-92-7 |
---|---|
Molecular Formula |
C22H41NO3 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
1-hexadecanoylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)23-18-16-20(17-19-23)22(25)26/h20H,2-19H2,1H3,(H,25,26) |
InChI Key |
YHNUIFKHRMMOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.